N-(1,3'-diacetyl-5-ethoxy-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide
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Overview
Description
N-(1,3’-diacetyl-5-ethoxy-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indole nucleus, a key component of this compound, is known for its wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3’-diacetyl-5-ethoxy-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide typically involves multiple steps. One common method includes the cyclocondensation of an appropriate indole derivative with a thiadiazole precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine and requires specific temperature and solvent conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The choice of solvents, catalysts, and purification techniques is crucial to achieving high-quality products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-(1,3’-diacetyl-5-ethoxy-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
N-(1,3’-diacetyl-5-ethoxy-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3’-diacetyl-5-ethoxy-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3’-diacetyl-5-methoxy-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide
- N-(1,3’-diacetyl-5-propoxy-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide
Uniqueness
N-(1,3’-diacetyl-5-ethoxy-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide is unique due to its specific ethoxy group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H18N4O5S |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(1',4-diacetyl-5'-ethoxy-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide |
InChI |
InChI=1S/C17H18N4O5S/c1-5-26-12-6-7-14-13(8-12)17(15(25)20(14)10(3)23)21(11(4)24)19-16(27-17)18-9(2)22/h6-8H,5H2,1-4H3,(H,18,19,22) |
InChI Key |
XHYJRCFRNUALJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)C(=O)C |
Origin of Product |
United States |
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